![molecular formula C19H20Cl2O4 B13888233 Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is a synthetic organic compound with the molecular formula C19H20Cl2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate typically involves the reaction of 3,5-dichlorophenol with 4-bromophenyl ethyl ether under basic conditions to form the intermediate 4-(3,5-dichlorophenoxy)phenyl ethyl ether. This intermediate is then subjected to a Claisen condensation reaction with ethyl 3-bromopropanoate in the presence of a strong base such as sodium ethoxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The dichloro groups and phenoxy moiety play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-(2,4-dichlorophenoxy)phenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(4-chlorophenoxy)phenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(3,5-dibromophenoxy)phenyl]-3-ethoxypropanoate
Uniqueness
Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C19H20Cl2O4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-23-18(12-19(22)24-4-2)13-5-7-16(8-6-13)25-17-10-14(20)9-15(21)11-17/h5-11,18H,3-4,12H2,1-2H3 |
InChI Key |
DGSOGYOVFVRYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


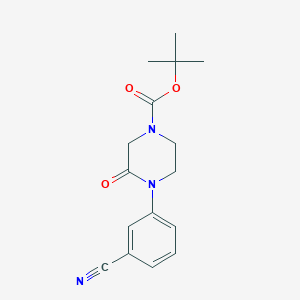
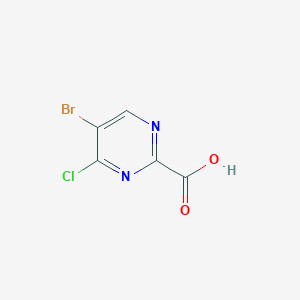
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
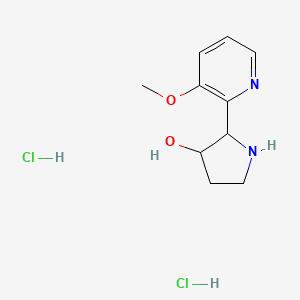
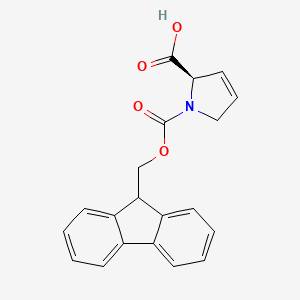


![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)

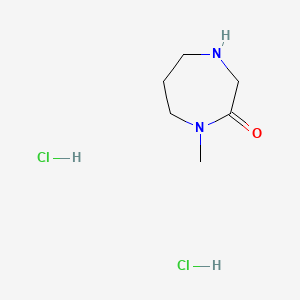
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)
![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
